乙二胺四乙酸二铵盐, N,N'-1,2-乙烷二基双[N-(羧甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is a useful research compound. Its molecular formula is C10H16N2O8.2H3N and its molecular weight is 326.30 g/mol. The purity is usually 95%.

The exact mass of the compound Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生化试剂

EDTA 作为一种生化试剂被广泛使用。它螯合金属离子的能力使其在从生物样品中纯化酶和其他蛋白质方面具有不可估量的价值。 通过与可能导致蛋白质聚集或变性的金属离子结合,EDTA 有助于在分离和分析过程中保持这些生物分子的稳定性和活性 .

分子生物学

在分子生物学中,EDTA 在反应缓冲液中用作螯合剂。它在 DNA 提取和纯化方案中尤为关键,因为它有助于使可能降解 DNA 的 DNase 酶失活。 它也用于电泳缓冲液中以稳定 pH 值并保持核酸在分离过程中的完整性 .

医学治疗

EDTA 具有治疗应用,特别是在螯合治疗中。它用于通过与铅或汞等有毒金属离子结合来治疗重金属中毒,形成稳定的络合物,然后从体内排出。 这减少了重金属的负担并减轻了它们的毒性作用 .

食品工业

在食品工业中,EDTA 盐被用作防腐剂和稳定剂。 它们通过与可能催化脂肪和油脂降解的微量金属离子结合来提高包装食品的稳定性和质量,从而防止酸败并延长保质期 .

分析化学

EDTA 是分析化学中络合滴定中的标准试剂。它用于通过与指示剂形成有色络合物来确定溶液中金属离子的浓度。 这种应用对于水硬度测量和各种样品中金属含量的分析至关重要 .

工业应用

在工业环境中,EDTA 被用作水软化剂并防止锅炉和管道中结垢。 它的螯合作用与钙和镁离子结合,这些离子是造成水硬度的罪魁祸首,从而防止这些矿物质的沉淀,这些矿物质会导致结垢 .

作用机制

Target of Action

The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .

Mode of Action

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .

Biochemical Pathways

The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .

Result of Action

The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .

Action Environment

The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .

生化分析

Biochemical Properties

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .

Cellular Effects

The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .

Metabolic Pathways

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .

Transport and Distribution

The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .

Subcellular Localization

Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .

生物活性

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt (commonly referred to as EDDA or Ethylenediaminediacetic acid) is a chelating agent with significant biological activity. This compound has garnered attention in various fields, including biochemistry, agriculture, and medicine, due to its ability to bind metal ions and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Formula: C₆H₁₂N₂O₄

- Molecular Weight: 176.1705 g/mol

- CAS Registry Number: 5657-17-0

- IUPAC Name: Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-]

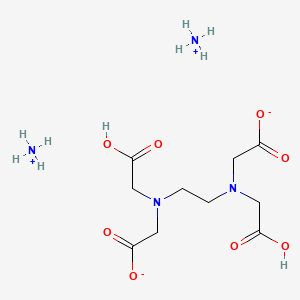

Structure

The structural formula of glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] is characterized by two carboxymethyl groups attached to an ethylenediamine backbone. This configuration allows for effective chelation of metal ions.

Chelation Mechanism

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] functions primarily as a chelating agent. It binds to metal ions such as calcium, magnesium, and iron through its carboxylate groups. This property is crucial in various biological processes:

- Metal Ion Regulation: The compound aids in maintaining metal ion homeostasis in biological systems.

- Antioxidant Activity: By chelating transition metals that catalyze the formation of reactive oxygen species (ROS), it can reduce oxidative stress.

Therapeutic Applications

-

Antioxidant Properties

- Case studies have shown that EDDA can reduce oxidative damage in cells by sequestering harmful metal ions that contribute to ROS production.

-

Agricultural Use

- EDDA is utilized in agriculture as a micronutrient carrier for plants. Its ability to chelate essential metals enhances nutrient uptake and improves crop yield.

-

Medical Applications

- Research indicates potential uses in treating heavy metal toxicity by binding excess metals and facilitating their excretion from the body.

Table 1: Summary of Biological Activities

Case Studies

- Study on Antioxidant Effects

- Agricultural Impact Assessment

- Toxicity Reduction Study

Safety and Regulatory Information

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-] is generally recognized as safe when used appropriately. According to safety data sheets:

- No acute toxicity has been reported.

- It is not classified as a carcinogen or mutagen.

Table 2: Regulatory Status Overview

| Regulatory Body | Status |

|---|---|

| EPA | Not listed as hazardous |

| IARC | Not listed |

| FDA | Generally recognized as safe |

属性

CAS 编号 |

20824-56-0 |

|---|---|

分子式 |

C10H16N2O8.2H3N C10H22N4O8 |

分子量 |

326.30 g/mol |

IUPAC 名称 |

diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |

InChI 键 |

KYQODXQIAJFKPH-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] |

规范 SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |

Key on ui other cas no. |

20824-56-0 |

物理描述 |

Liquid White powder; [Acros Organics MSDS] |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。